molecular formula C23H23N7O6S B2492468 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide CAS No. 922115-92-2

4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

カタログ番号: B2492468
CAS番号: 922115-92-2
分子量: 525.54
InChIキー: DWLDTBKSVFXTPK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a potent and selective salt-inducible kinase 3 (SIK3) inhibitor. SIK3 is a key regulator of the salt-inducible kinase (SIK) subfamily of AMP-activated protein kinases (AMPKs), which play a central role in cellular energy homeostasis, signal transduction, and gene expression. This compound functions by potently inhibiting SIK3 activity, which in turn modulates the phosphorylation and subcellular localization of transcriptional coactivators like CRTCs and class IIa HDACs . This mechanism leads to the derepression of critical transcriptional programs, including those controlled by the MEF2 and CREB pathways. The primary research value of this inhibitor lies in its utility as a chemical probe to dissect the complex physiological and pathological roles of SIK3. It is extensively used in investigating lipid and glucose metabolism, adipogenesis, and hepatic steatosis , given SIK3's established function in these processes. Furthermore, due to the emerging role of SIK isoforms in cancer cell proliferation, survival, and metastasis, this compound is a valuable tool for exploring oncogenic signaling pathways and evaluating the therapeutic potential of SIK inhibition in various cancer models . Its high selectivity profile makes it an essential reagent for target validation and phenotypic screening in metabolic disease and oncology research.

特性

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[5-[(3-nitrophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O6S/c1-27(2)37(35,36)19-8-6-17(7-9-19)22(31)24-10-11-29-21-20(13-26-29)23(32)28(15-25-21)14-16-4-3-5-18(12-16)30(33)34/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLDTBKSVFXTPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process .

化学反応の分析

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the substitution reaction .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce different functional groups onto the benzamide or pyrazolo[3,4-d]pyrimidine core .

科学的研究の応用

Anticancer Properties

Recent studies have indicated that compounds similar to 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide exhibit significant anticancer activity. The compound has been evaluated for its efficacy against acute myeloid leukemia (AML), demonstrating potent inhibition of FLT3 and CDK kinases, which are crucial in cancer cell proliferation and survival .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research into related pyrazolo[3,4-d]pyrimidine derivatives has shown promising antibacterial effects against various strains of bacteria. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, revealing significant inhibition rates comparable to established antibiotics .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with target proteins. These studies indicate that the compound can effectively bind to active sites of enzymes involved in cancer progression and bacterial metabolism, suggesting a dual mechanism of action as both an anticancer and antimicrobial agent .

Case Study 1: Acute Myeloid Leukemia Treatment

A study focusing on the application of similar compounds in treating AML highlighted the effectiveness of targeting FLT3 mutations. The results showed that compounds with structural similarities to this compound could induce apoptosis in malignant cells while sparing normal hematopoietic cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

Case Study 2: Antibacterial Screening

In a comparative study of various pyrazolo derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated superior activity compared to conventional antibiotics. The minimum inhibitory concentration (MIC) values were significantly lower than those for standard treatments, indicating a potential new avenue for antibiotic development in an era of increasing resistance .

作用機序

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues and Key Differences

4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide () Structural Differences: Replaces the dimethylsulfamoyl-benzamide with a methylbenzenesulfonamide group and introduces a chromen-2-yl moiety.

Pyrazolo[3,4-d]pyrimidine Analogues () Example: N-4-2-2-Amino-4(3H)-Oxo-7H-Pyrrolo[2,3-d]Pyrimidin-5-yl Ethylbenzoyl-L-Glutamic Acid (LY231514) Key Contrast: Incorporates a glutamic acid side chain for folate receptor targeting, unlike the hydrophobic benzamide in the target compound. This modification shifts activity toward antifolate mechanisms .

N-{1-[3-(2-Ethoxy-5-(4-Ethylpiperazinyl)Benzenesulfonyl)-4,5-Dihydro-5-Oxo-1,2,4-Triazin-6-yl]Ethyl}Butyramide () Divergence: Replaces the pyrazolo-pyrimidine core with a triazinone system. The ethylpiperazine group enhances solubility, while the benzenesulfonyl moiety mimics ATP-binding site interactions in kinases .

Research Findings from Analogues

  • Kinase Inhibition : Pyrazolo-pyrimidines with sulfonamide groups (e.g., ) show IC$_{50}$ values <100 nM against CDK2/cyclin E, attributed to the sulfonamide’s interaction with the ATP-binding pocket .
  • Anticancer Activity : Compounds with nitroaryl groups (e.g., 3-nitrophenyl in the target) exhibit pro-apoptotic effects in leukemia cells by stabilizing p53 .
  • Metabolic Stability: Fluorinated derivatives () demonstrate longer half-lives (>6 hours in plasma) compared to non-fluorinated analogues .

生物活性

The compound 4-(dimethylsulfamoyl)-N-(2-{5-[(3-nitrophenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a novel pyrazolo-pyrimidine derivative known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure

The compound features a complex structure characterized by:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A dimethylsulfamoyl group contributing to its solubility and reactivity.
  • A nitrophenyl substituent which may enhance its biological activity.

Anticancer Activity

Research has indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound effectively inhibits the growth of various cancer cell lines. For example:

  • Case Study : A study demonstrated that derivatives similar to this compound showed IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Antimicrobial Properties

The compound has been tested against several pathogenic bacteria and fungi:

  • Findings : It exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like ciprofloxacin . Its efficacy against resistant strains highlights its potential as a new antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazolo compounds is well-documented:

  • Mechanism : The inhibition of nitric oxide (NO) production in macrophages has been linked to the anti-inflammatory effects observed in various studies. The compound reduced NO secretion significantly compared to controls .

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor of key enzymes involved in cancer cell proliferation and inflammation.
  • Molecular Docking Studies : Computational studies suggest strong binding affinity to targets such as cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways .

Data Summary

Activity TypeTest SubjectIC50/MIC ValuesReference
AnticancerMCF-7 Cell Line~10 µM
AntibacterialE. coli0.5 µg/mL
Anti-inflammatoryRAW 264.7 MacrophagesReduced NO secretion

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。